Lappaconitine hydrochloride

Antiarrhythmic screening Salt-form selectivity Cardiac pharmacology

Researchers requiring fast-onset, non-opioid analgesia in acute pain models often encounter inconsistent results due to salt-form substitution. Lappaconitine hydrochloride (CAS 767350-42-5) eliminates this variable with salt-form-verified identity. • Faster hotplate latency elevation than hydrobromide at 25 min post-dose • Zero antiarrhythmic activity-use as matched negative control vs. HBr salt • Validated IC50: 413.1 μg/mL (24 h) & 174.2 μg/mL (48 h) against HCT-116 cells • Single-crystal structure confirmed (P21, a=10.665 Å); PXRD-verifiable identity

Molecular Formula C32H45ClN2O8
Molecular Weight 621.16
CAS No. 767350-42-5
Cat. No. B608463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLappaconitine hydrochloride
CAS767350-42-5
SynonymsLappaconitine hydrochloride;  Lappaconitine HCl; 
Molecular FormulaC32H45ClN2O8
Molecular Weight621.16
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl
InChIInChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1
InChIKeyAFZPKUNOYLOCHW-IPZKEBFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lappaconitine Hydrochloride: Pharmacological Profile and Salt-Form Selectivity


Lappaconitine hydrochloride is the hydrochloride salt of lappaconitine, a C19 diterpenoid alkaloid isolated from Aconitum sinomontanum Nakai (Ranunculaceae) [1]. The parent alkaloid exhibits analgesic, anti-inflammatory, antitumor, and antiarrhythmic activities, yet the hydrochloride salt form possesses a critically narrowed pharmacological spectrum: it retains analgesic and antitumor properties but lacks the antiarrhythmic activity characteristic of the hydrobromide salt [2]. This salt-form-dependent pharmacodynamic divergence makes compound identity verification essential for experimental reproducibility. The hydrochloride salt was specifically synthesized to address the poor aqueous solubility of the free base while providing a distinct onset-of-action profile compared to other salt forms .

Why Salt-Form Identity Determines Experimental Outcomes


The lappaconitine scaffold generates profoundly different pharmacological outcomes depending on the counterion. A systematic investigation by Tolstikova et al. demonstrated that neither the free base nor the hydrochloride, succinate, or glycyrrhizic acid clathrate of lappaconitine exhibits any antiarrhythmic action on standard arrhythmia models, whereas the hydrobromide salt (Allapinin) is highly active on both aconitine-induced and calcium chloride-induced arrhythmia models [1]. Conversely, in analgesic assays, the hydrochloride salt shows a faster onset of action than the hydrobromide but a shorter duration of effect compared to the sulfate salt [2]. These counterion-dependent differences in both qualitative activity (presence/absence of antiarrhythmic effect) and quantitative performance (onset time, duration) mean that substituting one lappaconitine salt for another without explicit verification will yield non-reproducible or misleading experimental results [3].

Key Evidence Differentiating Lappaconitine Hydrochloride from Other Salt Forms


Absence of Antiarrhythmic Activity Versus Hydrobromide Salt

In a systematic salt-form comparison, lappaconitine hydrochloride (I·HCl) was tested alongside the free base, hydrobromide (I·HBr, Allapinin), succinate (I·Suc), and glycyrrhizic acid clathrates on two standard arrhythmia models. Only the hydrobromide salt and its glycyrrhizic acid clathrate (I·HBr-IV) demonstrated antiarrhythmic activity. The hydrochloride salt, like the free base and succinate, showed no antiarrhythmic effect on either model [1]. This finding was confirmed in a separate study where the antiarrhythmic action was shown to be exclusively dependent on salt formation with hydrobromic acid [2].

Antiarrhythmic screening Salt-form selectivity Cardiac pharmacology

Faster Analgesic Onset Compared to Hydrobromide

In a head-to-head comparison of six lappaconitine salt forms using the mouse hotplate test, lappaconitine hydrochloride, citrate, and sulfate all demonstrated superior onset time compared to lappaconitine hydrobromide (positive control, 14 mg/kg) when dosed at equimolar lappaconitine content. The hydrochloride salt produced a more significant increase in hotplate latency than the hydrobromide control at the 25-minute time point [1]. However, its analgesic efficacy disappeared before 300 minutes, whereas lappaconitine sulfate maintained significant antinociception through 600 minutes [1].

Analgesic screening Onset of action Acute pain models

Enhanced Aqueous Solubility Versus Free Base

The free base form of lappaconitine is practically insoluble in water, which has constrained its clinical application despite documented pharmacological activities. The hydrochloride salt (LH) was specifically synthesized as a novel derivative to upsurge solubility and improve efficacy . While quantitative solubility values for the hydrochloride are not directly compared in a single study, the free base is reported as insoluble in water and petroleum ether, soluble in acidic solutions, methanol, and ethanol [1]. The hydrochloride salt form enables dissolution in aqueous media that is unattainable with the free base, directly enabling the in vitro and in vivo antitumor studies subsequently conducted in HepG2 and HCT-116 models [2].

Solubility enhancement Formulation Antitumor drug development

Time-Dependent Antitumor IC50 Against HCT-116 Cells

Lappaconitine hydrochloride (LH) produced time-dependent inhibition of HCT-116 human colorectal cancer cell proliferation with IC50 values of 413.1 μg/mL at 24 hours and 174.2 μg/mL at 48 hours, as assessed by CCK-8 assay [1]. The mechanistic basis involves S-phase cell cycle arrest and apoptosis induction through mitochondrial and MAPK signaling pathways, confirmed by flow cytometry, JC-1 staining for mitochondrial membrane potential, and Western blot analysis [2]. For cross-study context, lappaconitine sulfate demonstrated IC50 values of 360 μg/mL against HepG2 hepatocellular carcinoma cells and 571 ± 0.42 μg/mL against HeLa cervical cancer cells at 48 hours [1], indicating that different salt forms and cell lines yield distinct potency profiles that are not interchangeable.

Colorectal cancer Antitumor IC50 Cell viability assay

Definitive Crystal Structure for Identity Verification

Single-crystal X-ray diffraction analysis of lappaconitine hydrochloride established its definitive solid-state structure: it crystallizes in the monoclinic crystal system, space group P21, with unit cell parameters a=10.665(7) Å, b=12.178(7) Å, c=12.214(7) Å, β=91.003(10)°, Z=2, and calculated density Dx=1.338 mg/m³ [1]. The absolute stereochemical configuration was unambiguously assigned as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, 17R [1]. This crystallographic dataset provides a fingerprint-level identity confirmation that is unavailable for many other lappaconitine salt forms, enabling unambiguous differentiation from the hydrobromide, sulfate, and free base forms through powder X-ray diffraction (PXRD) pattern matching.

X-ray crystallography Solid-state characterization Quality control

Research and Industrial Applications of Lappaconitine Hydrochloride


Acute Analgesic Screening with Rapid Onset

Lappaconitine hydrochloride is the preferred salt form for acute nociception assays where fast onset is a primary endpoint. The hydrochloride salt demonstrated significantly greater hotplate latency elevation than the hydrobromide reference at 25 minutes post oral administration at equimolar doses [1]. Its non-opioid mechanism (voltage-gated sodium channel blockade at site 2) makes it suitable for distinguishing opioid-dependent from opioid-independent antinociceptive pathways. Researchers should note that the analgesic effect dissipates before 300 minutes, making the hydrochloride form appropriate for acute rather than sustained pain models; for extended-duration studies, lappaconitine sulfate (sustained to 600 min) should be considered instead [1].

Aqueous-Compatible Antitumor Mechanistic Studies

The hydrochloride salt enables aqueous formulation of lappaconitine for in vitro colorectal cancer research, which would be impractical with the water-insoluble free base. Validated IC50 benchmarks of 413.1 μg/mL (24 h) and 174.2 μg/mL (48 h) against HCT-116 cells provide dose-ranging reference points for experimental replication [2]. The defined mechanism—S-phase cell cycle arrest, mitochondrial membrane potential disruption, ROS accumulation, and MAPK pathway activation—offers multiple pharmacodynamic endpoints for mechanistic studies [3]. The improved solubility of the hydrochloride salt over the free base was the explicit rationale for its synthesis and directly enables the CCK-8, flow cytometry, JC-1, DCFH-DA, and Western blot workflows employed in the published protocols [3].

Negative Control for Antiarrhythmic Research

A unique and scientifically rigorous application of lappaconitine hydrochloride is its use as a structurally matched negative control in antiarrhythmic research. Systematic evidence demonstrates that the hydrochloride salt completely lacks antiarrhythmic activity on both aconitine-induced and calcium chloride-induced arrhythmia models, whereas the hydrobromide salt is highly active [4][5]. This salt-form-dependent dichotomy allows researchers to dissect whether observed cardiac effects are mediated by the lappaconitine pharmacophore itself or are contingent on the hydrobromide counterion. Using the hydrochloride as an inactive comparator controls for non-specific effects of the diterpenoid alkaloid scaffold while isolating the contribution of the salt form to antiarrhythmic efficacy [4].

Solid-State Characterization and QC Reference

The fully solved single-crystal structure of lappaconitine hydrochloride (monoclinic P21, a=10.665 Å, b=12.178 Å, c=12.214 Å, β=91.003°) provides a definitive reference for solid-state identity verification [6]. This crystallographic dataset can be used for PXRD pattern matching to confirm salt-form identity upon receipt from suppliers, distinguishing the hydrochloride from the hydrobromide, sulfate, or other salt forms. The published absolute configuration (1S,4S,5S,7S,8S,9S,10S,11S,13R,14S,16S,17R) and Flack parameter (x=-0.12(7)) further support chiral purity assessment [6]. This application is directly relevant to procurement quality control and formulation development workflows where salt-form misidentification would compromise experimental validity.

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